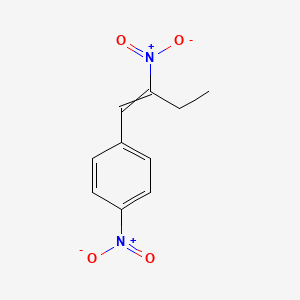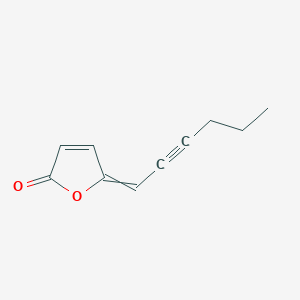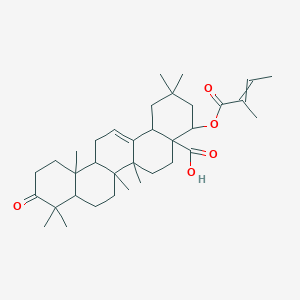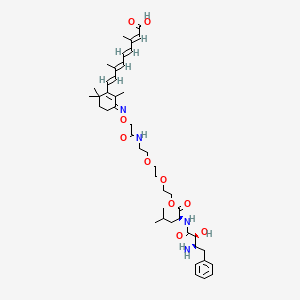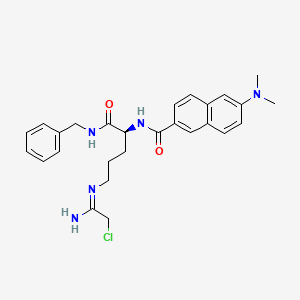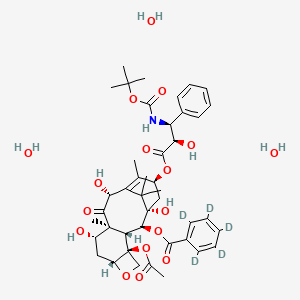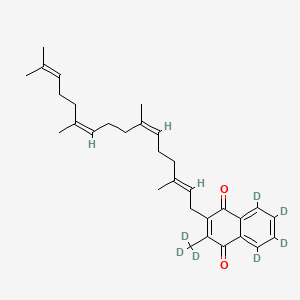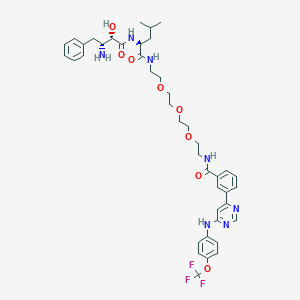
Sniper(abl)-013
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(abl)-013 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-013 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure the spatial availability of the target protein to the IAP ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds, esterification, and other coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Sniper(abl)-013 undergoes several types of chemical reactions, including:
Ubiquitylation: The primary reaction involves the ubiquitylation of the target protein, mediated by the recruited IAP ubiquitin ligase.
Proteasomal Degradation: Following ubiquitylation, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
E3 ubiquitin ligase ligands: These are essential for recruiting the IAP ubiquitin ligase.
Protein-targeting ligands: These ligands specifically bind to the target protein.
Linkers: These are used to connect the two ligands and are optimized for length and flexibility.
Major Products Formed
The major product formed from the reactions involving this compound is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
Sniper(abl)-013 has a wide range of scientific research applications, including:
Mechanism of Action
Sniper(abl)-013 exerts its effects through a mechanism involving the recruitment of IAP ubiquitin ligases to the target protein. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This facilitates the ubiquitylation of the target protein by the E3 ligase, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific proteins targeted for degradation .
Comparison with Similar Compounds
Similar Compounds
Proteolysis-targeting chimeras (PROTACs): Similar to SNIPERs, PROTACs are chimeric molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases.
Molecular glues: These compounds facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to protein degradation.
Uniqueness of Sniper(abl)-013
This compound is unique in its ability to specifically recruit IAP ubiquitin ligases, which distinguishes it from other targeted protein degraders that may recruit different E3 ligases . This specificity can lead to more selective and efficient degradation of target proteins, making this compound a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C42H52F3N7O8 |
|---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C42H52F3N7O8/c1-28(2)23-36(52-41(56)38(53)34(46)24-29-7-4-3-5-8-29)40(55)48-16-18-58-20-22-59-21-19-57-17-15-47-39(54)31-10-6-9-30(25-31)35-26-37(50-27-49-35)51-32-11-13-33(14-12-32)60-42(43,44)45/h3-14,25-28,34,36,38,53H,15-24,46H2,1-2H3,(H,47,54)(H,48,55)(H,52,56)(H,49,50,51)/t34-,36+,38+/m1/s1 |
InChI Key |
QPZIGDUURVIUPV-IJDZGJQBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


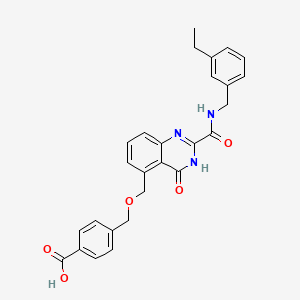
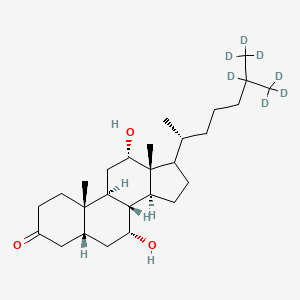
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
